

Spectroscopic Data of 1-fluoro-2-iodopropane: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-fluoro-2-iodopropane

CAS No.: 154874-10-9

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For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for **1-fluoro-2-iodopropane**. In the absence of extensive experimental spectra in publicly available databases, this document leverages high-fidelity predictive methodologies, substantiated by empirical data from structurally analogous compounds, to offer a robust and scientifically grounded spectroscopic profile. This approach ensures a trustworthy and expert-driven resource for researchers utilizing this compound in their work.

Molecular Structure and Spectroscopic Overview

1-fluoro-2-iodopropane (C₃H₆FI) is a halogenated propane derivative with a stereocenter at the carbon bearing the iodine atom. Its structure presents a unique combination of substituents that give rise to a distinct spectroscopic fingerprint. The presence of both fluorine and iodine atoms significantly influences the electronic environment of the neighboring protons and carbons, leading to characteristic chemical shifts and coupling patterns in Nuclear Magnetic Resonance (NMR) spectroscopy. The significant mass and specific isotopic distribution of

iodine, along with the carbon-halogen bond vibrations, define its mass spectrum and infrared (IR) spectrum, respectively.

Figure 2: Predicted ^1H NMR coupling network for **1-fluoro-2-iodopropane**.

^{13}C NMR Spectroscopy

The proton-decoupled ^{13}C NMR spectrum of **1-fluoro-2-iodopropane** is predicted to show three signals, one for each of the chemically distinct carbon atoms. The presence of fluorine will induce significant C-F coupling.

Table 2: Predicted ^{13}C NMR Spectroscopic Data for **1-fluoro-2-iodopropane**

Carbon	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity (due to C-F coupling)	Predicted Coupling Constant (J, Hz)
CH_3	25 - 30	Singlet	-
CH-I	15 - 20	Doublet	$^2\text{J}(\text{C},\text{F}) \approx 20\text{-}25$
CH_2F	80 - 85	Doublet	$^1\text{J}(\text{C},\text{F}) \approx 170\text{-}180$

Interpretation and Justification:

- CH_3 Carbon:** The methyl carbon is expected to resonate in the typical aliphatic region, around 25-30 ppm. This is slightly downfield from the methyl carbons in 2-iodopropane (which appear around 27 ppm) due to the influence of the nearby fluorine. [1]
- CH-I Carbon:** The carbon bonded to iodine is expected to be significantly shielded due to the "heavy atom effect" of iodine, resulting in an upfield chemical shift, predicted to be in the 15-20 ppm range. This is a well-documented phenomenon in the ^{13}C NMR of iodoalkanes; for instance, the C-I carbon in 2-iodopropane resonates at approximately 21.1 ppm. [1] This signal is expected to be a doublet due to two-bond coupling with the fluorine atom.
- CH_2F Carbon:** The carbon directly attached to the fluorine atom will experience a strong deshielding effect, shifting its resonance significantly downfield to the 80-85 ppm region. This

is characteristic of carbons bonded to fluorine. [2]The signal will appear as a large doublet due to the one-bond C-F coupling, which is typically in the range of 170-180 Hz. [3]

Experimental Protocol for NMR Data Acquisition

A self-validating protocol for acquiring high-quality NMR data for **1-fluoro-2-iodopropane** would involve the following steps:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **1-fluoro-2-iodopropane** in 0.6 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and sensitivity.
- **^1H NMR Acquisition:**
 - Tune and match the proton probe.
 - Acquire a standard one-pulse ^1H spectrum with a 30° pulse angle and a relaxation delay of 2-5 seconds.
 - Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Process the data with an appropriate line broadening factor and perform phasing and baseline correction.
 - Integrate the signals to confirm the proton ratios.
- **^{13}C NMR Acquisition:**
 - Tune and match the carbon probe.
 - Acquire a proton-decoupled ^{13}C spectrum using a standard pulse program (e.g., zgpg30).
 - Employ a sufficient number of scans to obtain a good signal-to-noise ratio, as the ^{13}C nucleus is less sensitive than ^1H .

- Process the data with a larger line broadening factor compared to the ^1H spectrum.
- Data Analysis: Analyze the chemical shifts, multiplicities, and coupling constants from both spectra to confirm the structure of **1-fluoro-2-iodopropane**.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Table 3: Predicted Major Fragments in the Mass Spectrum of **1-fluoro-2-iodopropane**

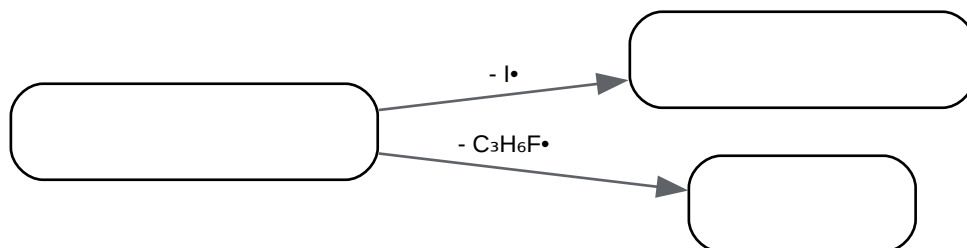
m/z	Proposed Fragment	Comments
188	$[\text{C}_3\text{H}_6\text{FI}]^+$	Molecular ion (M^+)
127	$[\text{I}]^+$	Loss of the propyl fluoride radical
61	$[\text{C}_3\text{H}_6\text{F}]^+$	Loss of the iodine radical (likely a major fragment)
43	$[\text{C}_3\text{H}_7]^+$	Loss of both fluorine and iodine

Interpretation and Justification:

The mass spectrum of **1-fluoro-2-iodopropane** is expected to be dominated by fragmentation pathways initiated by the cleavage of the weakest bond, which is the C-I bond. [4]

- Molecular Ion (m/z 188): The molecular ion peak is expected to be observed, though it may be of low intensity due to the facile cleavage of the C-I bond.
- Loss of Iodine (m/z 61): The most prominent fragmentation pathway is predicted to be the homolytic cleavage of the C-I bond, resulting in the loss of an iodine radical ($\text{I}\cdot$) and the formation of a secondary carbocation at m/z 61 ($[\text{C}_3\text{H}_6\text{F}]^+$). This fragment is likely to be the base peak in the spectrum.

- Iodine Cation (m/z 127): A significant peak at m/z 127, corresponding to the iodine cation ($[I]^+$), is also anticipated. This arises from the cleavage of the C-I bond with the charge residing on the iodine atom.
- Propyl Cation (m/z 43): The loss of both halogen atoms would lead to the formation of a propyl cation at m/z 43.



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Figure 3: Predicted major fragmentation pathways for **1-fluoro-2-iodopropane**.

Experimental Protocol for Mass Spectrometry Data Acquisition

- Sample Introduction: Introduce a dilute solution of **1-fluoro-2-iodopropane** in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatography (GC) or liquid chromatography (LC) system for separation from any impurities.
- Ionization: Utilize electron ionization (EI) as a standard method for generating fragments and a molecular ion. Chemical ionization (CI) can be used as a softer ionization technique to enhance the abundance of the molecular ion.
- Mass Analysis: Employ a high-resolution mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap instrument) to obtain accurate mass measurements, which can be used to confirm the elemental composition of the parent ion and its fragments.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions. Compare the observed fragmentation pattern with the predicted pathways to confirm the structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Table 4: Predicted Characteristic IR Absorptions for **1-fluoro-2-iodopropane**

Wavenumber (cm ⁻¹)	Vibration	Intensity
2950 - 2850	C-H stretch (sp ³)	Medium to Strong
1470 - 1370	C-H bend	Medium
1150 - 1050	C-F stretch	Strong
600 - 500	C-I stretch	Medium to Strong

Interpretation and Justification:

- C-H Vibrations: The spectrum will be characterized by C-H stretching absorptions in the 2950-2850 cm⁻¹ region and C-H bending vibrations between 1470 and 1370 cm⁻¹, typical for sp³ hybridized carbons. [5]
- C-F Stretch: A strong absorption band in the 1150-1050 cm⁻¹ region is expected, corresponding to the C-F stretching vibration. The exact position will be influenced by the other substituents on the propane backbone. [6]
- C-I Stretch: A medium to strong absorption in the lower frequency "fingerprint" region, between 600 and 500 cm⁻¹, is characteristic of the C-I stretching vibration. [7] The presence of this band is a key indicator of the iodo-substituent.

Experimental Protocol for IR Data Acquisition

- Sample Preparation: As **1-fluoro-2-iodopropane** is expected to be a liquid at room temperature, the IR spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a solution cell.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer for data acquisition.

- **Data Acquisition:** Record the spectrum over the range of 4000-400 cm^{-1} . Acquire a background spectrum of the empty salt plates or the solvent-filled cell prior to running the sample spectrum.
- **Data Analysis:** The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. Analyze the positions and intensities of the absorption bands to identify the characteristic functional groups.

Conclusion

This technical guide provides a detailed, albeit predictive, spectroscopic characterization of **1-fluoro-2-iodopropane**. By integrating computational predictions with empirical data from structurally related compounds, we have established a reliable and scientifically rigorous spectroscopic profile. The detailed methodologies and interpretations herein are designed to empower researchers in their synthetic and analytical endeavors involving this halogenated propane derivative.

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